N,N,N',N'-tetramethyloctane-1,8-diamine
Overview
Description
N,N,N’,N’-tetramethyloctane-1,8-diamine is an organic compound with the molecular formula C12H28N2. It is a diamine, meaning it contains two amine groups, and is characterized by the presence of four methyl groups attached to the nitrogen atoms. This compound is used in various chemical processes and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N,N’,N’-tetramethyloctane-1,8-diamine can be synthesized through the reaction of 1,8-octanediamine with methylating agents such as methyl iodide. The reaction typically involves the following steps:
Reaction with Methyl Iodide: 1,8-octanediamine is reacted with an excess of methyl iodide in the presence of a base such as sodium hydroxide. This results in the formation of N,N,N’,N’-tetramethyloctane-1,8-diamine iodide.
Neutralization: The iodide salt is then treated with a base to neutralize the compound and obtain the free amine.
Industrial Production Methods
In industrial settings, the production of N,N,N’,N’-tetramethyloctane-1,8-diamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’-tetramethyloctane-1,8-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amine groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides.
Major Products Formed
Oxidation: Oxidized derivatives of the amine groups.
Reduction: Reduced forms of the compound.
Substitution: Substituted amine derivatives.
Scientific Research Applications
N,N,N’,N’-tetramethyloctane-1,8-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N,N’,N’-tetramethyloctane-1,8-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic processes. Additionally, the amine groups can interact with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-tetramethylethylenediamine: A similar diamine with a shorter carbon chain.
1,8-bis(dimethylamino)naphthalene: Known for its high basicity and unique structure.
Uniqueness
N,N,N’,N’-tetramethyloctane-1,8-diamine is unique due to its longer carbon chain, which provides different steric and electronic properties compared to shorter diamines. This makes it suitable for specific applications where longer chain diamines are required.
Properties
IUPAC Name |
N,N,N',N'-tetramethyloctane-1,8-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28N2/c1-13(2)11-9-7-5-6-8-10-12-14(3)4/h5-12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKFCUZHPGXDSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCCCCCN(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50275488 | |
Record name | N,N,N',N'-tetramethyloctane-1,8-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50275488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27397-06-4 | |
Record name | N,N,N',N'-tetramethyloctane-1,8-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50275488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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